molecular formula C27H26FN3O2S B2952559 2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one CAS No. 689758-00-7

2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one

Cat. No.: B2952559
CAS No.: 689758-00-7
M. Wt: 475.58
InChI Key: LWYQDGXRUYEMHB-UHFFFAOYSA-N
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Description

2-((3-Fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a thioether linkage at position 2 (3-fluorobenzylthio group), a morpholino substituent at position 6, and a phenethyl group at position 3. The 3-fluorobenzylthio group enhances lipophilicity and may influence target binding via halogen interactions, while the morpholino moiety improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c28-22-8-4-7-21(17-22)19-34-27-29-25-10-9-23(30-13-15-33-16-14-30)18-24(25)26(32)31(27)12-11-20-5-2-1-3-6-20/h1-10,17-18H,11-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYQDGXRUYEMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then reacted with 6-morpholino-3-phenethylquinazolin-4(3H)-one under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Thioether Linkage: The 3-fluorobenzylthio group in the target compound contrasts with aliphatic (e.g., ethylthio) or other benzylthio derivatives (e.g., 4-cyanobenzylthio). Aliphatic thioethers generally exhibit stronger carbonic anhydrase inhibition (KI = 57.8–85.5 nM) compared to benzylthio derivatives (KI = 229.4–740.2 nM) . However, fluorinated benzylthio groups may enhance selectivity or membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • Morpholino Group: The morpholino substituent at position 6 is distinct from simpler amines or heterocycles (e.g., piperidinyl). Morpholino groups are known to improve aqueous solubility and metabolic stability, which could enhance bioavailability compared to compounds like 13g (oxetan-3-yl substituent; 21.6% yield) .
  • Phenethyl vs. Other Position 3 Substituents : The phenethyl group in the target compound differs from smaller alkyl or aryl groups (e.g., methyl, cyclohexylmethyl in I-19–I-24 ). Bulkier substituents at position 3 may influence steric interactions with target enzymes, as seen in pyrimidin-4(3H)-one derivatives with cyclohexylmethyl groups .

Research Findings and SAR Trends

  • Carbonic Anhydrase Inhibition: Benzylthio derivatives with electron-withdrawing groups (e.g., 4-cyano in 8) show improved activity over unsubstituted benzylthio analogues . The 3-fluorobenzylthio group in the target compound may similarly optimize enzyme interaction.

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